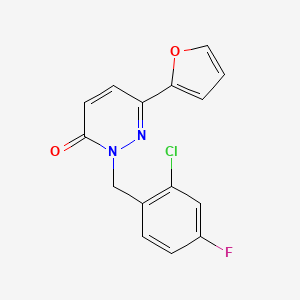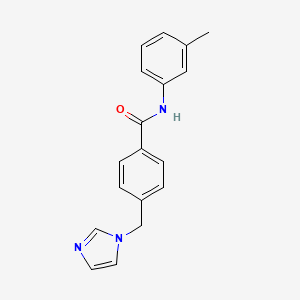![molecular formula C18H17FN4OS B4517736 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4517736.png)
4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine
Vue d'ensemble
Description
4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.11071051 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Genin et al. (2000) explored the antibacterial efficacy of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents. These compounds, including variations with pyrrole and pyrazole moieties replacing the morpholine ring, demonstrated significant activity against Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. The introduction of various substituents on the azole moieties resulted in differences in antibacterial activity, highlighting the potential of structural modifications to enhance efficacy. The study's findings contribute to the understanding of how structural changes in these compounds can impact their antibacterial properties, potentially leading to new treatments for bacterial infections (Genin et al., 2000).
Antimycobacterial Activity
Research by Biava et al. (2010) identified a novel pyrrole derivative with significant activity against Mycobacterium tuberculosis strains. This compound, characterized by a high safety profile and protection index, demonstrates the potential for new antitubercular drugs that can rival current treatments like streptomycin and rifampin. The study exemplifies the ongoing search for more effective and safer treatments for tuberculosis, a major global health challenge (Biava et al., 2010).
Sensor Applications
A novel donor-acceptor fluorophore based on indeno-pyrrole derivative, as reported by Debsharma et al. (2019), serves as a dual sensor for volatile acids and aromatic amines. The compound's aggregation-induced emission (AIE) property and its structural framework allow for the detection of chemical species through changes in its emission properties. This application demonstrates the versatility of pyrrole derivatives beyond medicinal chemistry, extending their utility to material science and chemical sensing (Debsharma et al., 2019).
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-14-3-5-15(6-4-14)23-17(21-7-1-2-8-21)16(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFUKPEJAYNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B4517653.png)
![3-[1-(1H-indol-3-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4517659.png)
![6,7-dimethoxy-2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4517666.png)

![1-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B4517678.png)
![N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4517696.png)
![N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517699.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4517703.png)
![3,5-dimethoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4517705.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4(1H)-quinolinone](/img/structure/B4517713.png)
![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4517714.png)
![N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4517723.png)
![3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4517741.png)

